molecular formula C6H3BrFNO B2510695 5-Bromo-3-fluoropyridine-2-carboxaldehyde CAS No. 669066-93-7

5-Bromo-3-fluoropyridine-2-carboxaldehyde

Cat. No. B2510695
Key on ui cas rn: 669066-93-7
M. Wt: 203.998
InChI Key: LUJBEFQVVXDCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975406B2

Procedure details

A solution of 3-fluoro-5-bromopyridine carboxylic acid methoxymethylamide (630 mg, 2.4 mmol) in dry THF (12 mL) was cooled to −50° C. and DIBAL (1M in THF; 2.8 mL, 2.8 mmol) was added over 15 min maintaining the temperature below −50° C. The reaction was stirred at −50° C. for 2 h. An additional portion of and DIBAL (1M in THF; 0.25 mL, 0.25 mmol) was added and the reaction mixture was allowed to warm slowly to −10° C. over 2 h. The reaction was quenched by the dropwise addition of water (5 mL) and the THF was removed in vacuo and a dilute solution of Rochelle's salt was added. The aqueous was extracted with EtOAc (×3) and the combined organics dried (MgSO4) and concentrated in vacuo. Purification by column chromatography (gradient: 10%-90% EtOAc in petroleum ether 40-60c) yielded 3-fluoro-5-bromopyridine-2-carbaldehyde as a yellow solid.
Name
3-fluoro-5-bromopyridine carboxylic acid methoxymethylamide
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COCN[C:5]([C:7]1[C:12]([F:13])=[CH:11][C:10]([Br:14])=[CH:9][N:8]=1)=[O:6].CC(C[AlH]CC(C)C)C>C1COCC1>[F:13][C:12]1[C:7]([CH:5]=[O:6])=[N:8][CH:9]=[C:10]([Br:14])[CH:11]=1

Inputs

Step One
Name
3-fluoro-5-bromopyridine carboxylic acid methoxymethylamide
Quantity
630 mg
Type
reactant
Smiles
COCNC(=O)C1=NC=C(C=C1F)Br
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −50° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to −10° C. over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the dropwise addition of water (5 mL)
CUSTOM
Type
CUSTOM
Details
the THF was removed in vacuo
ADDITION
Type
ADDITION
Details
a dilute solution of Rochelle's salt was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with EtOAc (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (gradient: 10%-90% EtOAc in petroleum ether 40-60c)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C(=NC=C(C1)Br)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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